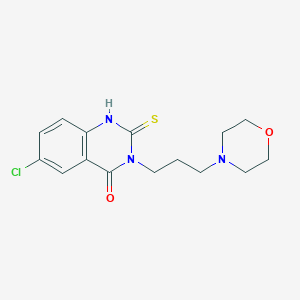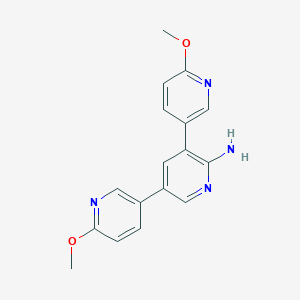
3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine is a chemical compound with the molecular formula C17H16N4O2. It is a derivative of terpyridine, a class of compounds known for their ability to form stable complexes with metal ions. This compound is characterized by the presence of methoxy groups at the 6 and 6’’ positions and an amine group at the 2’ position of the terpyridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxypyridine and 2-aminopyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,6-dimethoxypyridine and 2-aminopyridine under basic conditions.
Cyclization: The intermediate undergoes cyclization to form the terpyridine core structure.
Industrial Production Methods
Industrial production of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted terpyridine derivatives.
科学研究应用
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to bind to metal ions and generate reactive oxygen species.
Industry: Utilized in the development of advanced materials such as organic semiconductors and catalysts.
作用机制
The mechanism of action of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects:
Molecular Targets: The compound targets metal ions such as iron and copper.
Pathways Involved: The formation of metal complexes can generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
相似化合物的比较
Similar Compounds
2,2’6’,2’'-Terpyridine: Lacks the methoxy and amine groups, making it less versatile in forming metal complexes.
4,4’,4’‘-Trimethoxy-2,2’6’,2’'-terpyridine: Contains methoxy groups at different positions, affecting its binding properties.
2,2’6’,2’‘-Terpyridine-4’-amine: Contains an amine group but lacks the methoxy groups, leading to different reactivity.
Uniqueness
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine is unique due to the presence of both methoxy and amine groups, which enhance its ability to form stable and versatile metal complexes. This makes it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C17H16N4O2 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC 名称 |
3,5-bis(6-methoxypyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H16N4O2/c1-22-15-5-3-11(8-19-15)13-7-14(17(18)21-10-13)12-4-6-16(23-2)20-9-12/h3-10H,1-2H3,(H2,18,21) |
InChI 键 |
ADECQYTURGAKRL-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)

![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)

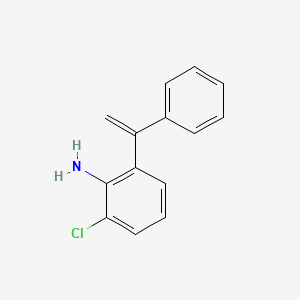
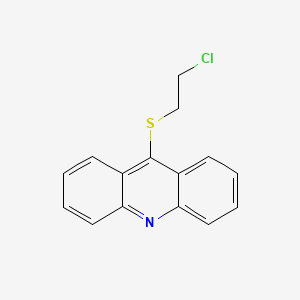
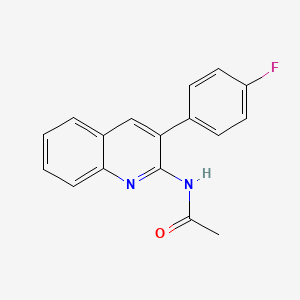

![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)
![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)
